molecular formula C7H6BrFIN B12858014 3-Bromo-5-fluoro-4-iodobenzylamine

3-Bromo-5-fluoro-4-iodobenzylamine

Cat. No.: B12858014
M. Wt: 329.94 g/mol
InChI Key: JENORSFHBKUXLH-UHFFFAOYSA-N
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Description

    is a chemical compound with the following molecular formula:

    3-Bromo-5-fluoro-4-iodobenzylamine: C7H6BrFI(CAS:2167893583)\text{C}_7\text{H}_6\text{BrFI}\,(\text{CAS}: 2167893-58-3)C7​H6​BrFI(CAS:2167893−58−3)

    .
  • It contains bromine, fluorine, and iodine atoms attached to a benzylamine core. The compound’s structure combines aromaticity and halogen substitution, making it intriguing for various applications.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the reaction of 3-bromo-5-fluoroaniline with iodine in the presence of a suitable base.

      Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., DMF or DMSO) at elevated temperatures.

      Industrial Production: Industrial-scale production methods may involve modifications of the above route, optimization for yield, and safety considerations.

  • Chemical Reactions Analysis

      Reactivity: 3-Bromo-5-fluoro-4-iodobenzylamine can undergo various reactions due to its halogen substituents.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and the substituents involved.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology and Medicine: Investigating its interactions with biological targets, such as receptors or enzymes, for drug development.

      Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with cellular components (e.g., proteins, nucleic acids).
    • Molecular Targets: It may bind to specific receptors or enzymes, affecting cellular processes.

      Pathways Involved: Further studies are needed to elucidate the precise pathways.

  • Comparison with Similar Compounds

      Unique Features: Its combination of three halogens (bromine, fluorine, and iodine) distinguishes it from related compounds.

      Similar Compounds:

    Properties

    Molecular Formula

    C7H6BrFIN

    Molecular Weight

    329.94 g/mol

    IUPAC Name

    (3-bromo-5-fluoro-4-iodophenyl)methanamine

    InChI

    InChI=1S/C7H6BrFIN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2

    InChI Key

    JENORSFHBKUXLH-UHFFFAOYSA-N

    Canonical SMILES

    C1=C(C=C(C(=C1F)I)Br)CN

    Origin of Product

    United States

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